molecular formula C21H22N2O6 B11611799 3'-Ethyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

3'-Ethyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11611799
M. Wt: 398.4 g/mol
InChI Key: PRCQICZXQRWOBN-UHFFFAOYSA-N
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Description

3’-Ethyl 5’-prop-2-en-1-yl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethyl 5’-prop-2-en-1-yl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step reactions. One common method includes the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroaromatics and vinyl Grignard reagents . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3’-Ethyl 5’-prop-2-en-1-yl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3’-Ethyl 5’-prop-2-en-1-yl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Ethyl 5’-prop-2-en-1-yl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole and pyran rings may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

3-O'-ethyl 5-O'-prop-2-enyl 2'-amino-1,6'-dimethyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C21H22N2O6/c1-5-11-28-18(24)15-12(3)29-17(22)16(19(25)27-6-2)21(15)13-9-7-8-10-14(13)23(4)20(21)26/h5,7-10H,1,6,11,22H2,2-4H3

InChI Key

PRCQICZXQRWOBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)C)C(=O)OCC=C)C)N

Origin of Product

United States

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